Dimethyl (Boc-amino)malonate
Overview
Description
Dimethyl (Boc-amino)malonate is a derivative of malonic acid . It is also known as (Boc-amino)malonic acid dimethyl ester . It has a molecular weight of 247.25 .
Synthesis Analysis
Dimethyl (Boc-amino)malonate is used in peptide synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .Molecular Structure Analysis
The linear formula of Dimethyl (Boc-amino)malonate is (CH3)3COCONHCH(COOCH3)2 . It has a molecular weight of 247.25 .Chemical Reactions Analysis
Dimethyl (Boc-amino)malonate is involved in various chemical reactions. For instance, it plays a role in the synthesis of α-amino acid esters .Physical And Chemical Properties Analysis
Dimethyl (Boc-amino)malonate has a refractive index of n20/D 1.444 and a density of 1.148 g/mL at 20 °C . It is used in peptide synthesis and should be stored at a temperature between 2-8°C .Scientific Research Applications
Enantioselective Synthesis of β-Amino Acids
Jun Song, Yi Wang, and L. Deng (2006) described an efficient, direct asymmetric Mannich reaction involving malonates and N-Boc aryl and alkyl imines catalyzed by bifunctional cinchona alkaloids. This reaction extends to β-ketoesters, providing a convergent enantioselective route to biologically significant β-amino acids under conditions tolerant of air and moisture (Song et al., 2006).
Asymmetric Organocatalytic Activity
Jinxing Ye, D. Dixon, and Peter S. Hynes (2005) synthesized and evaluated a family of 9-amino(9-deoxy) epicinchonine derivatives for asymmetric organocatalytic activity. They found that a thiourea derivative acted as an effective bifunctional organic catalyst, inducing high enantioselectivity in the malonate ester Michael addition reaction to a range of nitro olefins (Ye et al., 2005).
Synthesis of Unnatural Amino Acids for Opioid Peptidomimetics
Aaron M. Bender et al. (2015) reported a short, three-step synthesis of Boc-2',6'-dimethyl-l-tyrosine using microwave-assisted Negishi coupling. This chemistry facilitates the rapid synthesis of other unnatural tyrosine derivatives for incorporation into opioid peptidomimetics (Bender et al., 2015).
Electrochemical Cyclization
M. Okimoto et al. (2006) explored the electrochemical oxidation of dimethyl aminomalonates in methanol to achieve cyclization through carbon-carbon bond formation. Optimal yields were achieved with NaCN as the supporting electrolyte (Okimoto et al., 2006).
Asymmetric Michael Reaction Protocol
Kristin Lippur et al. (2015) developed a mild protocol for the asymmetric Michael addition of dimethyl malonate to various α,β-unsaturated carbonyl compounds. They utilized CaCl2, a cheap and environmentally friendly Lewis acid, in conjunction with an aminoindanol- and pyridine-derived ligand (Lippur et al., 2015).
properties
IUPAC Name |
dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVFHUDWIETEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399768 | |
Record name | Dimethyl (Boc-amino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (Boc-amino)malonate | |
CAS RN |
61172-70-1 | |
Record name | Dimethyl (Boc-amino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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